molecular formula C9H11ClO B2454379 3-Chloro-6-methylphenethyl alcohol CAS No. 1314931-35-5

3-Chloro-6-methylphenethyl alcohol

Cat. No.: B2454379
CAS No.: 1314931-35-5
M. Wt: 170.64
InChI Key: CWMIUPCQCGDNSZ-UHFFFAOYSA-N
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Description

3-Chloro-6-methylphenethyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenethyl structure, which is further substituted with a chlorine atom at the third position and a methyl group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-6-methylphenethyl alcohol can be synthesized through several methods:

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. These methods often utilize catalysts such as palladium or platinum to facilitate the reaction under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylphenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydroxide ions (OH-), amines

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted phenethyl alcohols

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylphenethyl alcohol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylphenol: Similar structure but lacks the phenethyl alcohol group.

    6-Methylphenethyl alcohol: Similar structure but lacks the chlorine atom.

    3-Chlorophenethyl alcohol: Similar structure but lacks the methyl group.

Uniqueness

3-Chloro-6-methylphenethyl alcohol is unique due to the combined presence of the chlorine atom and the methyl group on the phenethyl alcohol structure. This combination imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

2-(5-chloro-2-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7-2-3-9(10)6-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIUPCQCGDNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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